1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a pyrrolidine ring
Preparation Methods
The synthesis of 1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the piperidine and pyrrolidine moieties. The key steps include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyridine ring.
Formation of the Pyrrolidine Ring: This can be done through cyclization reactions involving amines and aldehydes or ketones.
Final Assembly: The final step involves coupling the pyridine-piperidine intermediate with the pyrrolidine moiety under suitable conditions, such as using coupling reagents like EDCI or DCC
Chemical Reactions Analysis
1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyridine or piperidine rings.
Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures
Scientific Research Applications
1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing drugs with potential therapeutic effects, such as anticancer, antiviral, and antibacterial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studying the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors
Mechanism of Action
The mechanism of action of 1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine moiety and exhibit similar biological activities, such as analgesic and anticancer effects.
Pyridine Derivatives: Compounds with pyridine rings are widely used in medicinal chemistry for their diverse biological activities.
Pyrrolidine Derivatives: These compounds are known for their applications in organic synthesis and drug design
Properties
Molecular Formula |
C17H25N3O |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[2-(5-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O/c1-13-11-15(16-7-6-10-20(16)14(2)21)12-18-17(13)19-8-4-3-5-9-19/h11-12,16H,3-10H2,1-2H3 |
InChI Key |
HMRGLXUTXFYQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)C3CCCN3C(=O)C |
Origin of Product |
United States |
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